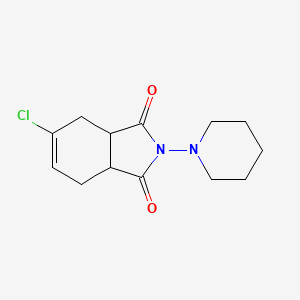![molecular formula C15H12BrCl2NOS B4118089 2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4118089.png)
2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide
Descripción general
Descripción
2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as BBA and has been synthesized using various methods. The aim of
Mecanismo De Acción
The mechanism of action of BBA is not fully understood, but studies have shown that it inhibits the expression of various proteins involved in cancer cell growth and angiogenesis. BBA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that BBA has a low toxicity profile and does not cause significant side effects. BBA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BBA has also been shown to reduce inflammation in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBA has several advantages for lab experiments, including its low toxicity profile, high yield, and potential applications in cancer research. However, BBA has limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on BBA. One direction is to investigate the potential of BBA as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the mechanism of action of BBA in more detail to identify potential targets for drug development. Additionally, further studies are needed to optimize the synthesis of BBA and improve its solubility in water.
Aplicaciones Científicas De Investigación
BBA has been shown to have potential applications in medical research, particularly in the treatment of cancer. Studies have shown that BBA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BBA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NOS/c16-12-4-2-1-3-10(12)8-21-9-15(20)19-14-7-11(17)5-6-13(14)18/h1-7H,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZWPNZHUNBOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(2,5-dichlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-amino-N,N-dibutyl-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4118007.png)

![N,N'-{[4-(4-morpholinyl)-1,3-phenylene]bis[imino(thioxomethylene)]}bis(2-methoxybenzamide)](/img/structure/B4118015.png)


![N-1,3-benzodioxol-5-yl-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4118030.png)

![4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4118040.png)
![2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4118054.png)
![methyl {6-chloro-7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4118059.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4118074.png)
![methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4118079.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea](/img/structure/B4118080.png)
![2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4118100.png)